N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group, a piperazine ring, and a sulfonyl group, making it a molecule of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ents . These inhibitors are often more selective to ENT2 than to ENT1 .
Biochemical Pathways
Given the potential interaction with ents, it’s likely that the compound could affect nucleotide synthesis and adenosine function .
Pharmacokinetics
Similar compounds have been observed to produce loss of cell viability of mcf-10a cells with ic 50 values of 469 and 523 µM .
Result of Action
Similar compounds have been observed to increase phosphorylation of h2ax in mcf-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom replaces a hydrogen atom on the phenyl ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Butyramide Moiety: The butyramide group is introduced through amidation reactions, typically involving butyric acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the piperazine ring contributes to its biological activity .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-2-3-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBBRQJYXLZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.